

An In-depth Technical Guide to 1-Chloro-3-(2-nitrovinyl)benzene

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Compound of Interest

Compound Name: 1-Chloro-3-(2-nitrovinyl)benzene

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Introduction

1-Chloro-3-(2-nitrovinyl)benzene, with the molecular formula $C_8H_6ClNO_2$, is a member of the β -nitrostyrene class of compounds.^[1] These molecules are recognized for their versatile reactivity and potential as intermediates in organic synthesis, particularly in the development of pharmacologically active agents.^[1] The presence of both a chloro and a nitrovinyl group on the benzene ring imparts distinct electronic properties that make it a subject of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance.

Physicochemical Properties

The physicochemical properties of **1-Chloro-3-(2-nitrovinyl)benzene** are crucial for its handling, formulation, and application in research and development. While experimental data for some properties are not readily available in the public domain, a compilation of known and predicted data is presented below.

Property	Value	Reference
Molecular Formula	C8H6ClNO2	[1]
Molecular Weight	183.59 g/mol	[1]
Appearance	Yellow solid (predicted)	
Storage Temperature	2-8°C	[1]
Predicted LogP	2.9	
Predicted Water Solubility	Low	
Predicted Boiling Point	~299 °C at 760 mmHg	[2]
Predicted Melting Point	~112-116 °C (based on 4-chloro isomer)	[2]

Synthesis and Experimental Protocols

The primary route for the synthesis of **1-Chloro-3-(2-nitrovinyl)benzene** is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of 3-chlorobenzaldehyde with nitromethane.[3][4]

Experimental Protocol: Henry Condensation for the Synthesis of 1-Chloro-3-(2-nitrovinyl)benzene

This protocol is a generalized procedure based on the synthesis of related β -nitrostyrenes.

Materials:

- 3-Chlorobenzaldehyde
- Nitromethane
- A base (e.g., sodium hydroxide, ammonium acetate)
- A solvent (e.g., methanol, ethanol, or acetic acid)
- Hydrochloric acid (for workup)

- Ethyl acetate (for extraction)
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate (as eluents)

Procedure:

- **Reaction Setup:** To a solution of 3-chlorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol), add nitromethane (1.5 - 2 equivalents).
- **Addition of Base:** Slowly add a solution of the base (e.g., sodium hydroxide in methanol or ammonium acetate) to the reaction mixture while stirring at room temperature.
- **Reaction Monitoring:** The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred for several hours at room temperature or gently heated to drive it to completion.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Acidify the mixture with dilute hydrochloric acid to neutralize the excess base.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure **1-Chloro-3-(2-nitrovinyl)benzene**.

Spectroscopic Characterization

The structural confirmation of **1-Chloro-3-(2-nitrovinyl)benzene** is achieved through various spectroscopic techniques. While a complete set of spectra for the 3-chloro isomer is not readily available, the following table provides expected and reported data for closely related isomers, which can be used for comparative analysis.

Spectroscopic Data	Expected/Reported Values for Chloro-substituted (2-nitrovinyl)benzenes
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): ~8.0-8.4 (d, 1H, vinyl H), ~7.5-7.8 (d, 1H, vinyl H), ~7.3-7.6 (m, 4H, aromatic H). The exact shifts and coupling constants will be specific to the 3-chloro substitution pattern. For the 4-chloro isomer, the vinyl protons appear as doublets at approximately 7.94 ppm and 7.56 ppm with a coupling constant of $J = 13.7$ Hz, characteristic of a trans configuration.[5]
^{13}C NMR (CDCl_3 , 101 MHz)	Expected signals for aromatic carbons, two vinyl carbons, and a carbon attached to the nitro group. For the 4-chloro isomer, signals are observed at δ (ppm): 138.3, 137.8, 137.5, 130.4, 129.8, 128.6.[5]
Infrared (IR)	Expected characteristic peaks for C-Cl, C=C (alkene), Ar-H, and NO_2 (asymmetric and symmetric stretching) vibrations.
Mass Spectrometry (MS)	Expected molecular ion peak $[\text{M}]^+$ at $m/z \approx 183$.

Biological Activity and Potential Applications

β -Nitrostyrene derivatives are known to exhibit a range of biological activities, including potential anticancer and antimicrobial properties.[3] Their mechanism of action is often attributed to their ability to act as Michael acceptors, allowing them to react with nucleophilic residues in biological macromolecules such as proteins and enzymes.[1]

Potential Anticancer Activity

Substituted aryl-2-nitrovinyl derivatives have been investigated as potential proteasome inhibitors for cancer therapy.[1] The proteasome is a key cellular complex responsible for protein degradation, and its inhibition can lead to the accumulation of proteins that trigger apoptosis (programmed cell death) in cancer cells. The electronic properties of substituents on the aromatic ring can modulate the inhibitory activity of these compounds.

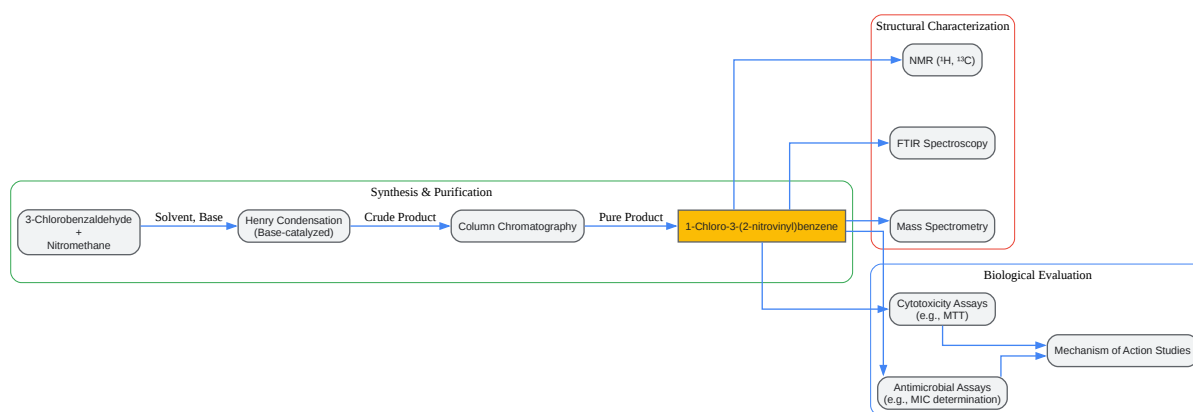
Potential Antimicrobial Activity

The nitrovinyl group is a key pharmacophore in some antimicrobial agents. The electron-withdrawing nature of the nitro group makes the double bond susceptible to nucleophilic attack by residues in microbial enzymes, leading to their inactivation and subsequent inhibition of microbial growth.

At present, there is a lack of specific quantitative biological data (e.g., IC50 or MIC values) for **1-Chloro-3-(2-nitrovinyl)benzene** in the public domain. Further research is required to fully elucidate its biological potential.

Experimental Workflows and Logical Relationships

The synthesis and subsequent biological evaluation of **1-Chloro-3-(2-nitrovinyl)benzene** can be represented by a logical workflow.



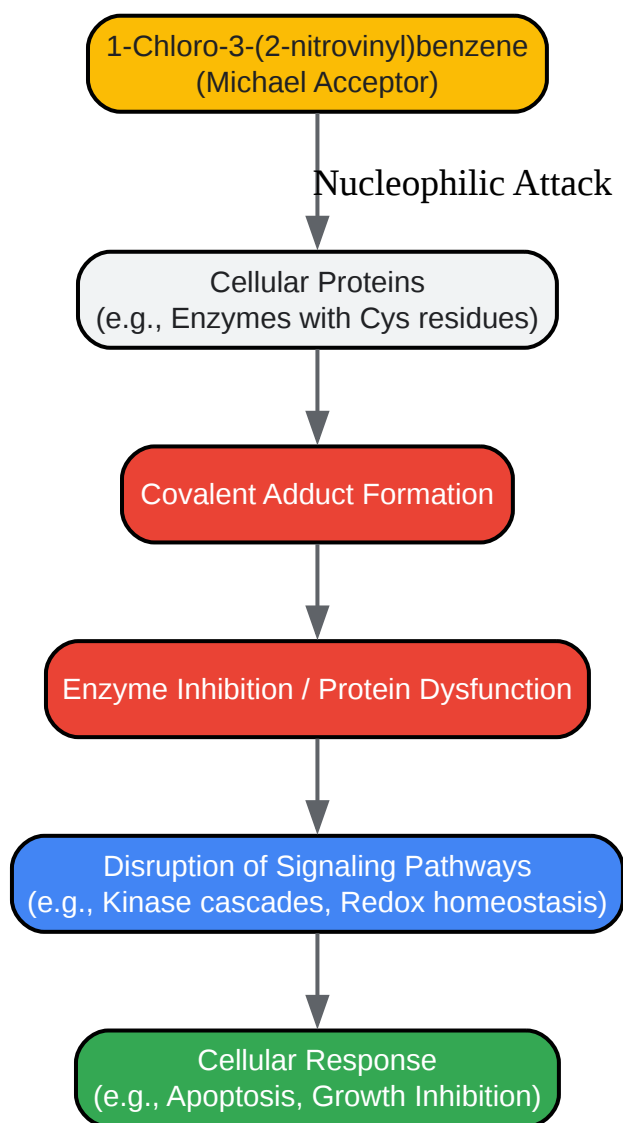
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Fig. 1: A generalized workflow for the synthesis, characterization, and biological evaluation of **1-Chloro-3-(2-nitrovinyl)benzene**.

Signaling Pathways

While specific signaling pathways modulated by **1-Chloro-3-(2-nitrovinyl)benzene** have not been definitively identified, the general mechanism of action for bioactive β -nitrostyrenes involves their function as Michael acceptors. This reactivity suggests potential interaction with

pathways rich in cysteine-containing proteins, such as those involved in redox signaling and certain kinase cascades.



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Fig. 2: A proposed general mechanism of action for **1-Chloro-3-(2-nitrovinyl)benzene** as a Michael acceptor, leading to cellular responses.

Conclusion

1-Chloro-3-(2-nitrovinyl)benzene is a synthetically accessible compound with potential for further investigation in drug discovery and materials science. Its reactivity as a Michael acceptor is a key feature that likely underpins its biological activity. This guide has summarized

the available information on its properties, synthesis, and potential applications. Further experimental work is necessary to fully characterize this compound and explore its therapeutic and technological potential. Researchers are encouraged to use the provided protocols as a starting point for their investigations and to contribute to the growing body of knowledge on this and related β -nitrostyrene derivatives.

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